

Correcting for autofluorescence when using Calcium Orange.

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Compound of Interest

Compound Name: Calcium orange

Cat. No.: B1178576

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Technical Support Center: Calcium Orange

Welcome to the Technical Support Center for **Calcium Orange**. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you address common issues during your calcium imaging experiments, with a specific focus on correcting for autofluorescence.

Frequently Asked Questions (FAQs)

Q1: What is autofluorescence and why is it a problem?

A1: Autofluorescence is the natural emission of light by biological structures, such as mitochondria, lysosomes, and extracellular matrix components, when they are excited by light. [1][2] This intrinsic fluorescence can interfere with the signal from your specific fluorescent probe (**Calcium Orange**), leading to a reduced signal-to-noise ratio and potentially obscuring the true calcium signal.[1]

Q2: What are the common sources of autofluorescence in my samples?

A2: Autofluorescence can originate from several endogenous molecules and experimental conditions:

- Endogenous Fluorophores: Molecules like NADH, flavins (FAD, FMN), collagen, elastin, and lipofuscin are common sources.[1][2][3]

- Cell Culture Media: Phenol red in culture media is a known fluorescent compound.
- Fixatives: Aldehyde fixatives such as formaldehyde and glutaraldehyde can react with cellular components to create fluorescent products.[3][4][5]
- Consumables: Plastic labware, such as culture dishes and pipette tips, can contribute to background fluorescence.[5][6]

Q3: How can I determine if my sample has significant autofluorescence?

A3: The most straightforward method is to prepare a control sample that has not been loaded with **Calcium Orange**. Image this unstained sample using the same instrument settings (laser power, gain, filters) that you intend to use for your experiment. Any signal detected in this control sample is attributable to autofluorescence.

Q4: What are the spectral properties of **Calcium Orange**?

A4: **Calcium Orange** is a fluorescent indicator that is excited by visible light. Its spectral properties are summarized in the table below. Using a dye that excites at longer wavelengths, like **Calcium Orange**, can help reduce issues with autofluorescence which is often more prominent at shorter (blue-green) wavelengths.[7]

Data Presentation

Table 1: Spectral Properties of **Calcium Orange**

Property	Wavelength (nm)
Excitation Peak	~549[8]
Emission Peak	~574[8]

Table 2: Common Endogenous Autofluorescent Species and their Approximate Spectral Ranges

Molecule	Excitation Range (nm)	Emission Range (nm)
NADH	340 - 360	440 - 470
Flavins	430 - 470	520 - 540
Collagen	325 - 400	400 - 600
Elastin	350 - 450[3]	420 - 520[3]
Lipofuscin	345 - 490[3]	460 - 670[3]

Troubleshooting Guides

Problem 1: High background fluorescence is obscuring my **Calcium Orange** signal.

This is a classic sign of significant autofluorescence. Here are several strategies to mitigate this issue, categorized by approach.

Approach 1: Optimizing Experimental Conditions

Careful sample preparation can significantly reduce autofluorescence.

- Tip 1: Use Phenol Red-Free Media: For live-cell imaging, switch to a culture medium that does not contain phenol red.
- Tip 2: Choose Appropriate Labware: Whenever possible, use glass-bottom dishes or plates, as plastic can be a source of background fluorescence.[6]
- Tip 3: Optimize Fixation Protocol: If fixation is necessary, consider alternatives to glutaraldehyde, which is a major contributor to autofluorescence.[9] If formaldehyde must be used, keep the concentration and incubation time to a minimum.[4]
- Tip 4: Perfuse Tissues: For tissue samples, perfusing with a saline solution (e.g., PBS) before fixation can help to remove red blood cells, which contain autofluorescent heme groups.[4]

Approach 2: Instrumental Adjustments

Fine-tuning your imaging setup can help to isolate the **Calcium Orange** signal.

- Tip 1: Use Optimal Filter Sets: Ensure that your microscope's filter set is well-matched to the excitation and emission spectra of **Calcium Orange** to maximize signal collection and exclude out-of-band emissions.
- Tip 2: Spectral Imaging and Linear Unmixing: If you have access to a spectral confocal microscope, you can use linear unmixing to computationally separate the **Calcium Orange** signal from the autofluorescence "fingerprint".^[1]

Approach 3: Post-Acquisition Correction

If the above methods are insufficient, autofluorescence can be computationally subtracted from your images.

- Tip 1: Background Subtraction: This is a common and effective method. An image of an unstained control sample is used to create a background image, which is then subtracted from the **Calcium Orange**-stained images.

Experimental Protocols

Protocol 1: Background Subtraction for Autofluorescence Correction

This protocol describes a basic method for subtracting autofluorescence using image analysis software (e.g., ImageJ/Fiji).

Materials:

- Your **Calcium Orange**-stained sample
- An unstained control sample (prepared in the same way as the stained sample, but without the addition of **Calcium Orange**)
- Microscope with appropriate filters for **Calcium Orange**
- Image analysis software (e.g., ImageJ/Fiji)

Procedure:

- Acquire an Autofluorescence Image:
 - Place the unstained control sample on the microscope.
 - Using the exact same imaging parameters (laser power, gain, exposure time, etc.) that you will use for your experimental samples, acquire a representative image. This is your "autofluorescence" or "background" image.
- Acquire Experimental Images:
 - Replace the control sample with your **Calcium Orange**-stained sample.
 - Without changing any of the imaging parameters, acquire your experimental images.
- Perform Background Subtraction:
 - Open both the experimental image and the background image in your image analysis software.
 - Use the software's image subtraction function to subtract the background image from the experimental image. In ImageJ, this can be done using the "Process > Image Calculator" function.

Expected Results: The resulting image should have a significantly reduced background, making the specific **Calcium Orange** signal more prominent.

Protocol 2: Spectral Unmixing for Autofluorescence Correction

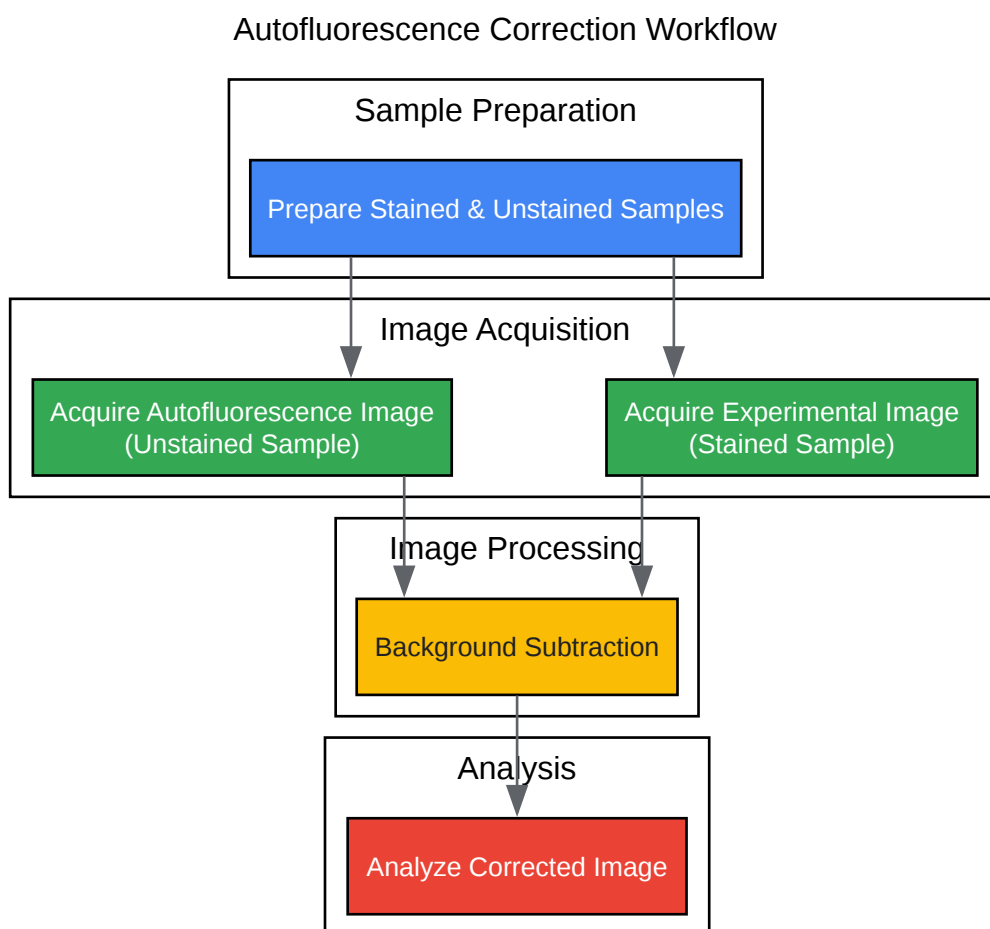
This is a more advanced technique that requires a spectral confocal microscope.

Procedure:

- Acquire Reference Spectra:
 - Image an unstained sample to acquire the emission spectrum of the autofluorescence. This serves as the "fingerprint" for the autofluorescence in your sample.^[1]

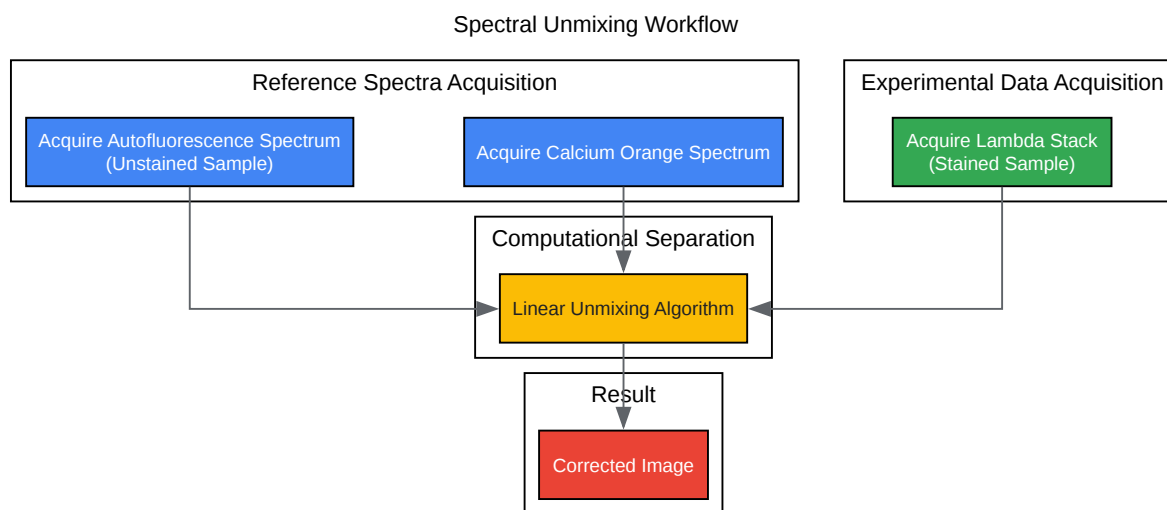
- Image a pure sample of **Calcium Orange** to acquire its reference emission spectrum.
- Acquire Experimental Data:
 - Image your fully stained experimental sample across a range of emission wavelengths to acquire a "lambda stack".^[1]
- Perform Linear Unmixing:
 - Use the microscope's software to perform linear unmixing. The software will use the reference spectra to mathematically separate the contribution of the autofluorescence and the **Calcium Orange** to the final image.^[1]

Mandatory Visualizations



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Caption: Workflow for background subtraction.



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Caption: Workflow for spectral unmixing.

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